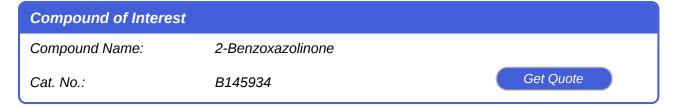


A Comprehensive Technical Guide to the Spectroscopic Data of 2-Benzoxazolinone

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This guide provides an in-depth analysis of the spectroscopic data for **2-Benzoxazolinone**, a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The structural elucidation of **2-Benzoxazolinone** is critically supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of **2-Benzoxazolinone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.6 (approx.)	br s	-	N-H
7.0 - 7.3	m	-	Ar-H

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration. The aromatic region typically presents as a complex multiplet. The N-H proton is



broad and its chemical shift is highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of **2-Benzoxazolinone**

Chemical Shift (δ) ppm	Assignment
154.0 (approx.)	C=O (Carbonyl)
142.5 (approx.)	C-O (Aromatic)
131.0 (approx.)	C-N (Aromatic)
124.0 (approx.)	Ar-C
122.0 (approx.)	Ar-C
110.0 (approx.)	Ar-C
109.5 (approx.)	Ar-C

Note: These are approximate chemical shifts. The aromatic carbons will show distinct signals, though specific assignment often requires advanced NMR techniques.

Table 3: IR Spectroscopic Data of 2-Benzoxazolinone

Wavenumber (cm ⁻¹)	Intensity	Assignment
3250 - 3100	Strong, Broad	N-H Stretch
1770 - 1720	Strong	C=O Stretch (Lactam)
1610 - 1580	Medium	C=C Stretch (Aromatic)
1480 - 1450	Medium	C=C Stretch (Aromatic)
1250 - 1200	Strong	C-O Stretch
760 - 740	Strong	C-H Bend (Ortho-disubstituted)

Table 4: Mass Spectrometry Data of **2-Benzoxazolinone**



m/z	Relative Intensity (%)	Assignment
135	100	[M] ⁺ (Molecular Ion)[1][2]
107	~40	[M - CO]+
79	~35	[M - CO - CO] ⁺ or [C ₆ H ₅ N] ⁺
78	~20	[C ₆ H ₄ N] ⁺
52	~25	[C ₄ H ₄] ⁺

Data obtained from Electron Ionization (EI) Mass Spectrometry.[2]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **2-Benzoxazolinone** are provided below. These protocols are designed to be a practical guide for researchers in a laboratory setting.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis of Aromatic Compounds

- Sample Preparation:
 - Accurately weigh 5-10 mg of 2-Benzoxazolinone for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
 - Ensure the sample is fully dissolved; vortex or gently warm if necessary.
- Instrument Parameters:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of aromatic signals.



• ¹H NMR:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: Typically 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.
- Number of Scans: 8-16 scans for a reasonably concentrated sample.

¹³C NMR:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: Typically 0-200 ppm.[3]
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.



2.2 Infrared (IR) Spectroscopy

Protocol for FT-IR Analysis using the KBr Pellet Method

- Sample Preparation:
 - Thoroughly clean and dry an agate mortar and pestle.
 - Weigh approximately 1-2 mg of 2-Benzoxazolinone and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).[4]
 - First, grind the **2-Benzoxazolinone** in the mortar to a fine powder.
 - Add the KBr and grind the mixture thoroughly to ensure a homogenous sample.
 - Transfer the powdered mixture to a pellet die.
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
 - Scan Range: Typically 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are usually sufficient.
 - Background: A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Correlate the observed bands with the functional groups present in 2-Benzoxazolinone (e.g., N-H stretch, C=O stretch, aromatic C=C stretch).



2.3 Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry of Small Molecules

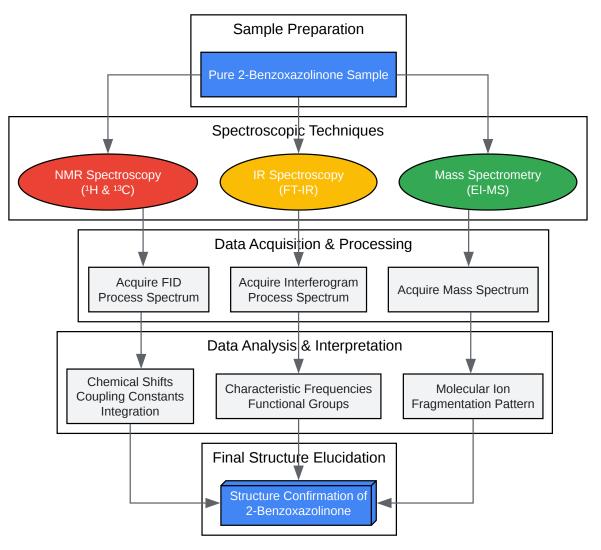
- Sample Introduction:
 - Ensure the 2-Benzoxazolinone sample is pure and dry.
 - Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used.
 - The sample is vaporized by heating in the ion source.
- Ionization:
 - The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This causes the molecules to ionize, forming a molecular ion ([M]+), and to fragment into smaller, characteristic ions.
- Mass Analysis:
 - The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
 - A detector records the abundance of each ion.
- Data Interpretation:
 - The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information. The fragmentation of 2-Benzoxazolinone typically involves the loss of CO.



Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Benzoxazolinone**.





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Caption: Workflow of Spectroscopic Analysis.



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